molecular formula C16H10ClNO3 B1416828 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid CAS No. 1096950-94-5

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid

Cat. No.: B1416828
CAS No.: 1096950-94-5
M. Wt: 299.71 g/mol
InChI Key: XHNBKFOIZFHRTH-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties . This particular compound features a quinoline core substituted with a 2-chlorophenoxy group at the second position and a carboxylic acid group at the fourth position.

Biochemical Analysis

Biochemical Properties

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in HELA cell lines, certain derivatives of quinoline-4-carboxylic acid exhibited cytotoxicity, indicating their potential as anticancer agents . The compound’s ability to alter gene expression and metabolic pathways further underscores its significance in cellular biology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of alkaline phosphatases by binding to their active sites, thereby preventing their normal enzymatic activity . This inhibition can lead to changes in cellular processes, such as dephosphorylation of key signaling molecules, ultimately affecting gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, making it suitable for long-term experiments

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and bioavailability. The compound’s influence on metabolic flux and metabolite levels can provide insights into its pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding its subcellular distribution can aid in the development of targeted therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally benign catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenoxy)quinoline-4-carboxylic acid is unique due to the presence of the 2-chlorophenoxy group, which can impart distinct biological activities and chemical reactivity compared to other quinoline derivatives. This structural feature can influence the compound’s ability to interact with specific molecular targets and pathways, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-(2-chlorophenoxy)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-12-6-2-4-8-14(12)21-15-9-11(16(19)20)10-5-1-3-7-13(10)18-15/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNBKFOIZFHRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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